molecular formula C10H19NO2 B12950303 (R)-3-Cyclohexyl-2-(methylamino)propanoic acid

(R)-3-Cyclohexyl-2-(methylamino)propanoic acid

Katalognummer: B12950303
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: GBMDYACPQYNUGA-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Cyclohexyl-2-(methylamino)propanoic acid is a chiral amino acid derivative with a cyclohexyl group attached to the alpha carbon and a methylamino group attached to the beta carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Cyclohexyl-2-(methylamino)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexylacetic acid.

    Amidation: The carboxylic acid group of cyclohexylacetic acid is converted to an amide using a reagent such as thionyl chloride (SOCl₂) followed by reaction with methylamine.

    Reduction: The amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH₄).

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of ®-3-Cyclohexyl-2-(methylamino)propanoic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: ®-3-Cyclohexyl-2-(methylamino)propanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using agents like sodium borohydride (NaBH₄) or hydrogenation catalysts to yield the corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: NaBH₄, LiAlH₄, H₂/Pd

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products

    Oxidation: Cyclohexyl ketones, cyclohexyl carboxylic acids

    Reduction: Cyclohexyl alcohols, cyclohexylamines

    Substitution: Various substituted cyclohexyl derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

®-3-Cyclohexyl-2-(methylamino)propanoic acid is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature and structural similarity to natural amino acids.

Medicine

The compound has potential applications in medicinal chemistry as a precursor to drugs that target specific receptors or enzymes. Its chiral properties make it valuable in the development of enantiomerically pure pharmaceuticals.

Industry

In the industrial sector, ®-3-Cyclohexyl-2-(methylamino)propanoic acid is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-3-Cyclohexyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of receptor signaling, or interference with metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-2-Amino-3-fluoro-2-methylpropanoic acid
  • ®-3-Fluoro-2-methyl-2-(methylamino)propanoic acid
  • 2-Aminoisobutyric acid
  • 2-(Methylamino)isobutyric acid

Uniqueness

®-3-Cyclohexyl-2-(methylamino)propanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for creating molecules with specific spatial configurations and reactivity profiles. Its chiral nature also enhances its utility in the synthesis of enantiomerically pure compounds, which are crucial in drug development and other applications.

Eigenschaften

Molekularformel

C10H19NO2

Molekulargewicht

185.26 g/mol

IUPAC-Name

(2R)-3-cyclohexyl-2-(methylamino)propanoic acid

InChI

InChI=1S/C10H19NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3,(H,12,13)/t9-/m1/s1

InChI-Schlüssel

GBMDYACPQYNUGA-SECBINFHSA-N

Isomerische SMILES

CN[C@H](CC1CCCCC1)C(=O)O

Kanonische SMILES

CNC(CC1CCCCC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.